molecular formula C25H51N3O B12667847 (Z)-N-(3-((3-Aminopropyl)methylamino)propyl)-9-octadecenamide CAS No. 94278-99-6

(Z)-N-(3-((3-Aminopropyl)methylamino)propyl)-9-octadecenamide

Cat. No.: B12667847
CAS No.: 94278-99-6
M. Wt: 409.7 g/mol
InChI Key: CMGLAGCNABBSLR-KHPPLWFESA-N
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Description

(Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]-9-OCTADECENAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a long aliphatic chain with an amide group and a secondary amine, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]-9-OCTADECENAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 9-octadecenoyl chloride and 3-aminopropylmethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving an inert atmosphere to prevent unwanted side reactions. The temperature and pH are carefully monitored to ensure optimal yield.

    Coupling Reaction: The key step involves the coupling of 9-octadecenoyl chloride with 3-aminopropylmethylamine to form the desired amide bond. This reaction is typically catalyzed by a base such as triethylamine.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of (Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]-9-OCTADECENAMIDE may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity starting materials and advanced purification methods is crucial to achieve the desired quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used to reduce the amide group.

    Substitution: Reagents like alkyl halides can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]-9-OCTADECENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological membranes and proteins. Its amphiphilic nature makes it a candidate for investigating membrane dynamics and protein-lipid interactions.

Medicine

In medicine, (Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]-9-OCTADECENAMIDE is explored for its potential therapeutic applications. Its ability to interact with biological membranes suggests possible uses in drug delivery systems and as a component of pharmaceutical formulations.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and surfactants.

Mechanism of Action

The mechanism of action of (Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]-9-OCTADECENAMIDE involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. Additionally, it may interact with specific protein targets, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(DIMETHYLAMINO)PROPYL]-9-OCTADECENAMIDE: Similar structure but with a dimethylamino group instead of a methylamino group.

    N-[3-(DIETHYLAMINO)PROPYL]-9-OCTADECENAMIDE: Similar structure but with a diethylamino group.

    N-[3-(METHYLAMINO)PROPYL]-9-OCTADECENAMIDE: Similar structure but with a methylamino group.

Uniqueness

The uniqueness of (Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]-9-OCTADECENAMIDE lies in its specific combination of functional groups and aliphatic chain length. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

94278-99-6

Molecular Formula

C25H51N3O

Molecular Weight

409.7 g/mol

IUPAC Name

(Z)-N-[3-[3-aminopropyl(methyl)amino]propyl]octadec-9-enamide

InChI

InChI=1S/C25H51N3O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-25(29)27-22-19-24-28(2)23-18-21-26/h10-11H,3-9,12-24,26H2,1-2H3,(H,27,29)/b11-10-

InChI Key

CMGLAGCNABBSLR-KHPPLWFESA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCCN(C)CCCN

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCCN(C)CCCN

Origin of Product

United States

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